2-(Dimethylamino)ethyl methoxyacetate

Catalog No.
S15132203
CAS No.
62005-02-1
M.F
C7H15NO3
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)ethyl methoxyacetate

CAS Number

62005-02-1

Product Name

2-(Dimethylamino)ethyl methoxyacetate

IUPAC Name

2-(dimethylamino)ethyl 2-methoxyacetate

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C7H15NO3/c1-8(2)4-5-11-7(9)6-10-3/h4-6H2,1-3H3

InChI Key

CDRAOYZSZOAHFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)COC

2-(Dimethylamino)ethyl methoxyacetate is an organic compound characterized by the presence of a dimethylamino group and a methoxyacetate moiety. Its molecular formula is C7H15NO3C_7H_{15}NO_3, and it features a methoxy group attached to an acetate, which contributes to its solubility and reactivity. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

The reactions involving 2-(Dimethylamino)ethyl methoxyacetate typically include nucleophilic substitutions and acylation processes. For instance, it can undergo hydrolysis to yield the corresponding acid and alcohol when treated with water or aqueous bases. Additionally, it can participate in acylation reactions where the dimethylamino group acts as a nucleophile, facilitating the formation of amides or esters under appropriate conditions.

The synthesis of 2-(Dimethylamino)ethyl methoxyacetate can be achieved through various methods:

  • Esterification: Reacting dimethylaminoethanol with methoxyacetic acid under acidic conditions can yield the desired ester.
  • Nucleophilic Substitution: The introduction of the methoxyacetate group can also be performed using nucleophilic substitution reactions with suitable halides or activated esters.
  • Chlorination: As indicated in one synthetic route involving chlorination of dimethylethanolamine followed by reaction with methoxyacetic acid derivatives .

The applications of 2-(Dimethylamino)ethyl methoxyacetate span several domains:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.
  • Chemical Synthesis: This compound can be utilized in organic synthesis as a building block for more complex molecules.
  • Research: It is also used in academic research to explore structure-activity relationships in drug development.

Interaction studies involving 2-(Dimethylamino)ethyl methoxyacetate focus on its behavior in biological systems and its interaction with various receptors. These studies help elucidate its pharmacokinetics and pharmacodynamics, providing insights into how this compound might affect biological pathways or interact with other drugs.

Several compounds share structural similarities with 2-(Dimethylamino)ethyl methoxyacetate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Dimethylamino)ethyl acetateAcetate instead of methoxyacetateCommonly used as a solvent and intermediate
Ethyl methoxyacetateEthyl group instead of dimethylaminoUsed primarily as a solvent in chemical processes
(Dimethylamino)ethyl methacrylateContains a methacrylate groupKnown for polymerization applications
3-(Dimethylamino)propyl methoxyacetatePropyl chain instead of ethylPotentially different biological activity

Uniqueness

What sets 2-(Dimethylamino)ethyl methoxyacetate apart is its specific combination of the dimethylamino group with the methoxyacetate moiety, which may confer unique reactivity profiles and biological activities not found in other similar compounds. This unique structure allows it to serve specific roles in both synthetic chemistry and potential therapeutic applications.

Hydrogen Bond Acceptor Count

4

Exact Mass

161.10519334 g/mol

Monoisotopic Mass

161.10519334 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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